molecular formula C6H15NO B13393197 Ethanamine, 2-ethoxy-N,N-dimethyl- CAS No. 26311-17-1

Ethanamine, 2-ethoxy-N,N-dimethyl-

Cat. No.: B13393197
CAS No.: 26311-17-1
M. Wt: 117.19 g/mol
InChI Key: CSBDTEMAXHVRBB-UHFFFAOYSA-N
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Description

Ethanamine, 2-ethoxy-N,N-dimethyl- (IUPAC name: N,N-dimethyl-2-ethoxyethanamine) is a secondary amine with a molecular formula of C₆H₁₅NO and a molecular weight of 117.19 g/mol. The compound features an ethoxy (-OCH₂CH₃) substituent at the second carbon of the ethanamine backbone and two methyl groups attached to the nitrogen atom. This analysis focuses on comparing this compound with derivatives that share its ethanamine core but differ in functional groups or substitution patterns.

Properties

CAS No.

26311-17-1

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

2-ethoxy-N,N-dimethylethanamine

InChI

InChI=1S/C6H15NO/c1-4-8-6-5-7(2)3/h4-6H2,1-3H3

InChI Key

CSBDTEMAXHVRBB-UHFFFAOYSA-N

Canonical SMILES

CCOCCN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanamine, 2-ethoxy-N,N-dimethyl- can be synthesized through the reaction of N,N-dimethylacetamide with ethylamine under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of Ethanamine, 2-ethoxy-N,N-dimethyl- often involves the use of large-scale reactors and continuous flow systems. The reactants are fed into the reactor, where they undergo the necessary chemical transformations. The product is then purified through distillation or other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2-ethoxy-N,N-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Ethanamine, 2-ethoxy-N,N-dimethyl- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethanamine, 2-ethoxy-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The compound’s unique structure allows it to participate in a wide range of chemical transformations, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Variations

The ethanamine backbone allows for diverse modifications, which significantly influence physicochemical and biological properties. Key analogs include:

Table 1: Structural and Molecular Comparison
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Evidence ID
2-ethoxy-N,N-dimethyl-ethanamine -OCH₂CH₃, -N(CH₃)₂ C₆H₁₅NO 117.19 N/A
N,N-Dimethyl-2-phenoxyethanamine -OPh (phenoxy), -N(CH₃)₂ C₁₀H₁₅NO 165.24
2-chloro-N,N-diethyl-ethanamine -Cl, -N(CH₂CH₃)₂ C₆H₁₄ClN 135.64
N,N-Dimethyl-2-(2-phenoxyethoxy)ethanamine -OCH₂CH₂OPh, -N(CH₃)₂ C₁₂H₁₉NO₂ 209.29
N,N-Dimethyl-2-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethanamine Complex aryl-ether substituent C₂₀H₃₅NO₂ 321.51

Key Observations :

  • Steric Effects: Bulky substituents (e.g., tetramethylbutyl-phenoxy in ) reduce molecular flexibility and may hinder membrane permeability.

Pharmacological and Toxicological Profiles

Table 2: Pharmacological Activities
Compound Name Biological Activity Key Findings Evidence ID
N,N-Dimethyl-2-phenoxyethanamine Potential CNS modulation Structural similarity to diphenhydramine (Benadryl®), an antihistamine .
N,N-Dimethyl derivatives (general) Antiviral inactivity Lack of proton at the amide group may disrupt target interactions .
Finoxetines (e.g., N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine) Behavioral effects in zebrafish Dose-dependent activity in zebrafish models, suggesting CNS penetration .
25X-NBOMe compounds (e.g., 25I-NBOMe) Hallucinogenic and toxic High potency (EC₅₀ ≤ 0.5 mg/kg) linked to serotonin receptor agonism; associated with fatalities .

Critical Insights :

  • Substituent Impact on Toxicity : Bulky aryl-ether groups (e.g., in NBOMe compounds) correlate with severe toxicities due to high receptor affinity and slow clearance .

Biological Activity

Ethanamine, 2-ethoxy-N,N-dimethyl- (CAS Number: 26311-17-1) is a tertiary amine with a molecular formula of C6H15NO. While specific biological activities of this compound are not extensively documented, its structural characteristics suggest potential interactions with biological systems. This article aims to explore the biological activity of ethanamine, 2-ethoxy-N,N-dimethyl-, drawing from diverse sources and providing insights into its pharmacological implications, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

Ethanamine, 2-ethoxy-N,N-dimethyl- features an ethoxy group and two dimethylamino groups. The presence of these functional groups enhances its reactivity and versatility in organic synthesis. The compound has a molecular weight of approximately 101.17 g/mol, making it suitable for various chemical reactions in both academic and industrial settings.

Structural Comparison

A comparison with similar compounds can provide insights into the unique properties of ethanamine, 2-ethoxy-N,N-dimethyl-:

Compound NameStructureUnique Features
EthanolamineContains only one amino groupSimpler structure
N,N-DimethylaminoethanolLacks ethoxy groupMore basic amine
Bis-(2-Dimethylaminoethyl) EtherContains two dimethylamino groupsUsed as a blowing catalyst in polyurethane production
2-Ethoxy-N-methyl-1-ethanamineSimilar ethoxy substitutionDifferent nitrogen configuration

The combination of ethoxy and dimethyl substitutions in ethanamine, 2-ethoxy-N,N-dimethyl- confers distinct chemical properties that enhance its utility in targeted applications.

Interaction with Biological Systems

Tertiary amines like ethanamine, 2-ethoxy-N,N-dimethyl- are known to act as ligands that can bind to proteins or enzymes, potentially modulating their activity. This property is significant in medicinal chemistry and drug design, where such compounds can influence enzyme kinetics or protein stability.

Case Studies and Research Findings

Research on related compounds provides context for understanding the potential biological activity of ethanamine, 2-ethoxy-N,N-dimethyl-. For instance, studies on tertiary amines indicate that they can enhance the binding affinity to certain receptors involved in neurotransmission . Additionally, pharmacological profiles of structurally related compounds reveal various metabolic pathways that could be relevant for ethanamine's interactions within biological systems .

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